molecular formula C10H8N2 B13117417 3-Methyl-1H-indole-1-carbonitrile

3-Methyl-1H-indole-1-carbonitrile

Cat. No.: B13117417
M. Wt: 156.18 g/mol
InChI Key: ZFXJBQUURGNTCS-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-1-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a nitrile group attached to the indole ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indole-1-carbonitrile typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the reaction of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .

Industrial Production Methods

Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed reactions can facilitate the formation of indole derivatives under milder conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-indole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-1H-indole-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indole-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the indole ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Another indole derivative with a formyl group instead of a nitrile group.

    3-Methylindole: Lacks the nitrile group but shares the indole core structure.

    Indole-3-acetic acid: A plant hormone with a carboxylic acid group

Uniqueness

3-Methyl-1H-indole-1-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

3-methylindole-1-carbonitrile

InChI

InChI=1S/C10H8N2/c1-8-6-12(7-11)10-5-3-2-4-9(8)10/h2-6H,1H3

InChI Key

ZFXJBQUURGNTCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C#N

Origin of Product

United States

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